molecular formula C13H15N3O3S B2836571 7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide CAS No. 1474055-38-3

7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

Cat. No.: B2836571
CAS No.: 1474055-38-3
M. Wt: 293.34
InChI Key: MBGAJCNOBXOQEW-UHFFFAOYSA-N
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Description

7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a synthetic organic compound belonging to the benzothiadiazine class. This compound is characterized by its unique structure, which includes a benzothiadiazine core substituted with a methyl group at the 7-position and a pyrrolidin-1-ylcarbonyl group at the 3-position. The presence of the 4,4-dioxide functional group further distinguishes it, potentially influencing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide typically involves multiple steps:

    Formation of the Benzothiadiazine Core: The initial step often involves the cyclization of a suitable precursor to form the benzothiadiazine ring. This can be achieved through the reaction of a sulfonamide with a chlorinated aromatic compound under basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions, using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Pyrrolidin-1-ylcarbonyl Group: This step involves the acylation of the benzothiadiazine core with a pyrrolidin-1-ylcarbonyl chloride in the presence of a base like triethylamine.

    Oxidation to Form the 4,4-Dioxide: The final step is the oxidation of the benzothiadiazine to introduce the 4,4-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the sulfur dioxide group.

    Reduction: Reduction reactions can target the 4,4-dioxide group, converting it back to a sulfide or sulfoxide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazine ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfides or sulfoxides.

Scientific Research Applications

Chemistry

In chemistry, 7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, leading to the development of new therapeutic agents.

Medicine

In medicine, derivatives of benzothiadiazine compounds have been studied for their potential as diuretics, antihypertensives, and antidiabetic agents. The specific modifications in this compound might enhance its efficacy or reduce side effects.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrrolidin-1-ylcarbonyl group could enhance binding affinity to certain molecular targets, while the benzothiadiazine core might influence the overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A diuretic with a similar benzothiadiazine core but different substituents.

    Hydrochlorothiazide: Another diuretic with a benzothiadiazine structure, commonly used in the treatment of hypertension.

    Bendroflumethiazide: A thiazide diuretic with a benzothiadiazine core, used for its antihypertensive properties.

Uniqueness

7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other benzothiadiazine derivatives. The presence of the pyrrolidin-1-ylcarbonyl group, in particular, could enhance its interaction with biological targets, potentially leading to new therapeutic applications.

Properties

IUPAC Name

(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-4-5-11-10(8-9)14-15-12(20(11,18)19)13(17)16-6-2-3-7-16/h4-5,8,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGAJCNOBXOQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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